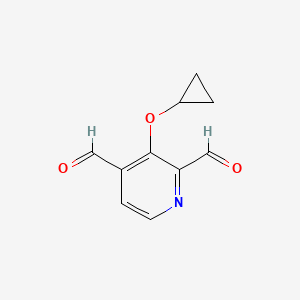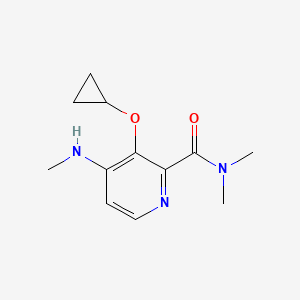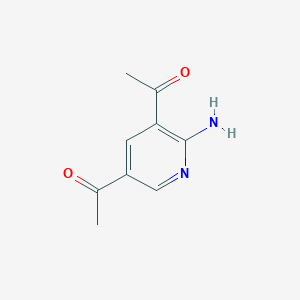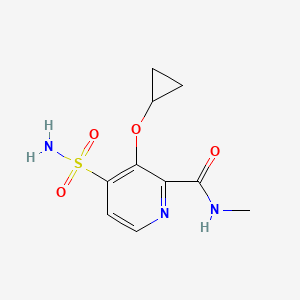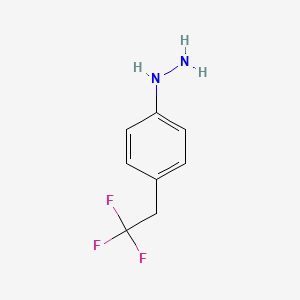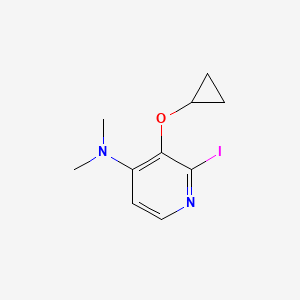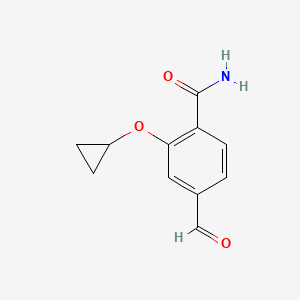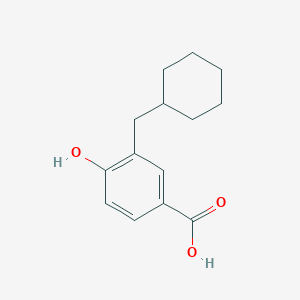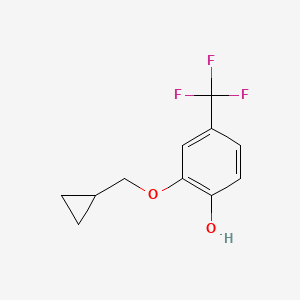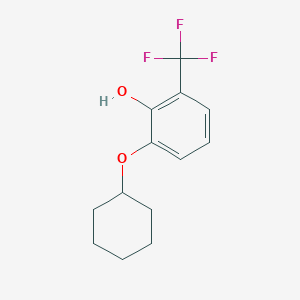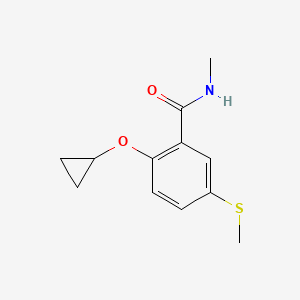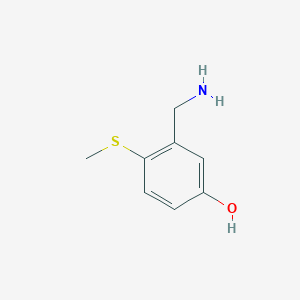
3-(Aminomethyl)-4-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-(methylsulfanyl)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a methylsulfanyl group. This compound is of interest due to its unique chemical structure, which imparts distinct properties and reactivity patterns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-(methylsulfanyl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: One common method involves the reaction of 4-(methylsulfanyl)phenol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group.
Reductive Amination: Another approach is the reductive amination of 4-(methylsulfanyl)benzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale processes such as:
Pyrolysis of Sodium Salt of Benzene Sulfonic Acid: This method involves the high-temperature decomposition of the sodium salt of benzene sulfonic acid to yield phenol derivatives.
Dow Process: This process involves the hydrolysis of chlorobenzene in the presence of sodium hydroxide at high temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-4-(methylsulfanyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)phenol: Lacks the methylsulfanyl group, resulting in different reactivity and properties.
4-(Methylsulfanyl)phenol: Lacks the aminomethyl group, affecting its biological activity and chemical behavior.
Uniqueness
3-(Aminomethyl)-4-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,5,9H2,1H3 |
InChI-Schlüssel |
KQSMMBYEIQXWRL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



